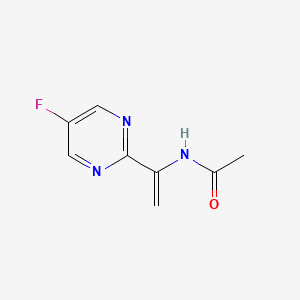

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Description

Properties

IUPAC Name |

N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRMNTHNSGWGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668896 | |

| Record name | N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-32-8 | |

| Record name | N-[1-(5-Fluoro-2-pyrimidinyl)ethenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylacetamide 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Executive Summary

This technical guide provides a comprehensive overview of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a specialized organic compound featuring a confluence of two moieties with significant, independent value in scientific research: the 5-fluoropyrimidine core, a cornerstone of modern chemotherapy, and the N-vinylacetamide group, a versatile monomer for synthesizing advanced, biocompatible polymers. The strategic combination of these functional groups presents a unique molecular architecture with compelling, yet underexplored, potential. This document serves as a foundational resource for researchers, offering detailed insights into its chemical identity, a proposed, logically derived synthetic pathway, robust characterization methodologies, and a forward-looking perspective on its potential applications in both medicinal chemistry and materials science. The protocols and analyses herein are designed to be self-validating, providing the causality behind experimental choices to empower researchers in their investigations of this promising molecule.

Introduction and Scientific Rationale

The field of chemical synthesis is increasingly driven by the design of hybrid molecules that integrate distinct functionalities to unlock novel applications. This compound is a prime exemplar of this paradigm. Its structure is characterized by two key components:

-

The 5-Fluoropyrimidine Ring: This heterocycle is a privileged scaffold in medicinal chemistry. The presence of fluorine at the 5-position is a bioisosteric replacement for hydrogen that can dramatically alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The pyrimidine core itself is fundamental to nucleoside analogues used as antimetabolites in oncology, with drugs like 5-Fluorouracil (5-FU) being a testament to its therapeutic power.

-

The N-Vinylacetamide Moiety: This functional group is a non-ionic, hydrophilic monomer. Its polymers, poly(N-vinylacetamide)s, are noted for their biocompatibility, thermo-responsiveness, and hydrogel-forming capabilities, making them highly valuable in drug delivery, tissue engineering, and other biomedical applications.[1][2] The vinyl group provides a reactive handle for polymerization, enabling its incorporation into larger macromolecular structures.[3]

The covalent linkage of these two moieties creates a molecule that stands at the intersection of drug discovery and materials science. It can be envisioned either as a potential bioactive agent in its own right or as a functional monomer for creating smart polymers decorated with pharmacologically active side chains. This guide provides the essential technical information required to synthesize, characterize, and explore the potential of this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of reproducible research. The formal IUPAC name for this molecule is N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide [4]. Key identifying information and computed properties are summarized in Table 1.

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the 5-fluoropyrimidine ring to the N-vinylacetamide group.

Caption: 2D Structure of this compound.

Data Summary

All quantitative data for the compound have been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source |

| IUPAC Name | N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide | [4] |

| Common Name | This compound | [5][6] |

| CAS Number | 905587-32-8 | [4][5] |

| Molecular Formula | C₈H₈FN₃O | [4][5][6] |

| Molecular Weight | 181.17 g/mol | [4][5] |

| Canonical SMILES | CC(=O)NC(=C)C1=NC=C(C=N1)F | [4] |

| InChI | InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13) | [4] |

| InChIKey | OGRMNTHNSGWGGX-UHFFFAOYSA-N | [4] |

Proposed Synthesis and Purification Workflow

While this compound is commercially available from specialized vendors, a detailed, peer-reviewed synthesis protocol is not prominently published in the literature. Therefore, we present a robust and logically derived synthetic route based on well-established principles of organic chemistry. This serves as a reliable starting point for researchers aiming to produce the compound in-house.

Retrosynthetic Analysis & Strategy

The primary challenge in the synthesis is the construction of the N-vinylacetamide functionality on the pyrimidine core. A logical retrosynthetic disconnection is at the C-C bond between the pyrimidine ring and the vinyl group. This identifies 2-acetyl-5-fluoropyrimidine as a key intermediate. This intermediate can then be converted to the target enamide. A plausible forward synthesis involves a Wittig-type olefination or a condensation-elimination sequence. We propose a two-step sequence starting from the acetyl precursor, which offers reliable control over the reaction.

Proposed Synthetic Workflow

The proposed workflow is a two-stage process: (1) Synthesis of the key ketone intermediate, and (2) Conversion to the final N-vinylacetamide product.

Caption: Proposed two-stage synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure the reaction is proceeding as expected.

Part A: Synthesis of 2-Acetyl-5-fluoropyrimidine (Intermediate)

-

Principle (Causality): The Weinreb ketone synthesis is chosen for its high selectivity and tolerance of functional groups. It proceeds via a stable chelated intermediate, which prevents over-addition of the organometallic reagent to form a tertiary alcohol, a common side reaction with other organometallics and acyl chlorides.

-

Materials:

-

2-Chloro-5-fluoropyrimidine

-

N-Methoxy-N-methylacetamide (Weinreb amide)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methoxy-N-methylacetamide (1.2 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add i-PrMgCl (1.1 eq) dropwise via syringe. Stir for 30 minutes at 0 °C. This step forms the Grignard reagent of the Weinreb amide.

-

In a separate flask, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF.

-

Add the solution of 2-chloro-5-fluoropyrimidine to the Grignard reagent solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-acetyl-5-fluoropyrimidine.

-

Part B: Synthesis of this compound (Final Product)

-

Principle (Causality): This step involves an acid-catalyzed condensation of the ketone with acetamide, followed by dehydration to form the stable enamide tautomer. A Dean-Stark apparatus is used to azeotropically remove water, which drives the equilibrium towards the product, ensuring a high conversion rate.

-

Materials:

-

2-Acetyl-5-fluoropyrimidine (from Part A)

-

Acetamide (2.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalytic)

-

Toluene

-

-

Procedure:

-

Combine 2-acetyl-5-fluoropyrimidine (1.0 eq), acetamide (2.0 eq), and p-TsOH (0.1 eq) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Add sufficient toluene to suspend the reagents.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours).

-

Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting ketone.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography to yield the final product.

-

Structural Elucidation and Characterization

Confirming the structure and purity of the final compound is critical. A combination of spectroscopic methods should be employed. The following section outlines the expected results for a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyrimidine Protons: Two distinct doublets in the aromatic region (~8.5-9.0 ppm), characteristic of the two protons on the fluoropyrimidine ring. Each will show coupling to the other proton and to the fluorine atom.

-

Vinyl Protons: Two singlets (or narrow doublets due to geminal coupling) in the vinyl region (~5.0-6.0 ppm), corresponding to the two protons of the terminal CH₂ group.

-

Amide Proton: A broad singlet (~8.0-9.5 ppm) for the N-H proton, which may be exchangeable with D₂O.

-

Acetyl Protons: A sharp singlet at ~2.0-2.2 ppm, integrating to 3 protons, for the methyl group of the acetamide.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 168-172 ppm.

-

Pyrimidine Carbons: Signals in the aromatic region (~140-160 ppm), with C-F coupling visible for the carbons adjacent to the fluorine atom.

-

Vinyl Carbons: Two signals, one for the quaternary carbon attached to the ring (~140-150 ppm) and one for the terminal CH₂ carbon (~100-110 ppm).

-

Methyl Carbon: A signal in the aliphatic region (~23-25 ppm).

-

-

¹⁹F NMR:

-

A single resonance, likely a multiplet due to coupling with the adjacent ring protons.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 182.07. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₉FN₃O⁺.

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C=C Stretch: A band in the 1620-1650 cm⁻¹ region for the vinyl group.

-

C-F Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Rationale for Investigation and Potential Applications

The unique structure of this compound suggests two primary avenues for research and development, leveraging its distinct chemical moieties.

Caption: Divergent research and application pathways for the title compound.

Bioactive Molecule in Drug Discovery

The 5-fluoropyrimidine scaffold is a well-established pharmacophore. This compound could be screened for various biological activities, particularly in oncology. The vinyl acetamide portion may modulate solubility, cell permeability, or act as a Michael acceptor in certain biological contexts. Its structural similarity to components of known kinase inhibitors or nucleoside analogs makes it a candidate for screening in relevant assays.

Functional Monomer in Materials Science

The N-vinylacetamide group is a polymerizable handle. This compound can be used as a specialty monomer in free-radical polymerization reactions to create novel polymers.[3]

-

Copolymerization: It could be copolymerized with other monomers (e.g., N-isopropylacrylamide, acrylic acid) to create functional materials.

-

Smart Polymers: The resulting polymers would feature pendant 5-fluoropyrimidine groups. Such materials could be investigated for applications in targeted drug delivery, where the polymer backbone provides controlled release or targeting, while the pendant group acts as the therapeutic agent. This approach could potentially enhance the therapeutic index of the pyrimidine drug by modifying its pharmacokinetics.

Conclusion

This compound is a molecule of significant synthetic interest, positioned at the nexus of medicinal chemistry and polymer science. This guide has provided a thorough technical foundation for its study, including its definitive chemical identity, a detailed and reasoned proposal for its synthesis and purification, and a comprehensive protocol for its structural characterization. By elucidating the causality behind experimental design and outlining clear, divergent pathways for future investigation, this document equips researchers with the necessary knowledge to unlock the full potential of this versatile and promising compound.

References

-

001CHEMICAL. This compound - CAS No. 905587-32-8. [Link]

-

Chemsrc. N-Vinylacetamide | CAS#:5202-78-8. [Link]

-

Grokipedia. N-Vinylacetamide. [Link]

-

Ibezim, A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. [Link]

-

National Center for Biotechnology Information. N-Vinylacetamide. PubChem Compound Summary for CID 78875. [Link]

-

Wikipedia. N-Vinylacetamide. [Link]

-

National Center for Biotechnology Information. N-Methyl-N-vinylacetamide. PubChem Compound Summary for CID 18530. [Link]

-

Al-Jibouri, M. N. (2021). Synthesis of new biological active derivatives and their polymers based on N-substituted Maleimide. ResearchGate. [Link]

-

Lee, H., et al. (2018). Synthesis of Poly(N-substituted-N- vinylamide) Derivatives and Investigation of Their Side Chain Effects At the N-Position. [Link]

-

Kuznetsov, V. A., et al. (2018). Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers and their extraction ability in relation to histidine in water-salt media. ResearchGate. [Link]

-

National Center for Biotechnology Information. Rosuvastatin Lactone. PubChem Compound Summary for CID 29918986. [Link]

-

Patel, O., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Fan, W., & Yamago, S. (2019). Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization. Angewandte Chemie International Edition in English. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. N-Vinylacetamide - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 001chemical.com [001chemical.com]

- 6. parchem.com [parchem.com]

"N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide" CAS number 905587-32-8

An In-Depth Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (CAS 905587-32-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic compound that stands at the intersection of established medicinal chemistry principles and modern synthetic utility. Its molecular architecture is bipartite, featuring two key components of high interest to drug developers: the bio-isosterically significant 5-fluoropyrimidine core and a synthetically versatile N-vinylacetamide functional group. The former is a well-established pharmacophore, integral to blockbuster antimetabolite drugs like 5-Fluorouracil, where the fluorine atom critically enhances biological activity and metabolic stability.[1] The latter provides a reactive handle for a variety of subsequent chemical transformations, making this molecule a strategic building block for the synthesis of complex molecular libraries and targeted therapeutics. This guide provides a comprehensive technical overview of its properties, a plausible and robust synthetic strategy, expected analytical characterization data, and its potential applications in the demanding field of drug discovery.

Section 1: Molecular Profile and Physicochemical Properties

The compound, identified by CAS number 905587-32-8, possesses a unique structure that confers its utility. The 1,3-diazine (pyrimidine) ring is rendered electron-deficient by the two nitrogen atoms and further modulated by the strongly electronegative fluorine atom at the C5 position. This core is attached via a carbon-carbon bond to a vinyl acetamide group at the C2 position, a functional group that is both a hydrogen-bond donor/acceptor and a reactive chemical handle.

Sources

An In-Depth Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document details the fundamental physicochemical properties, including its molecular formula and weight, and will delve into its synthesis, characterization, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics, offering both theoretical insights and practical methodologies.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a fluoropyrimidine core, a vinyl group, and an acetamide moiety. These structural features are often associated with compounds exhibiting biological activity, making it a molecule of interest for further investigation.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

The molecular formula for this compound is C8H8FN3O [1][2].

Based on this formula, the calculated molecular weight is 181.17 g/mol [1].

A summary of these core attributes is presented in Table 1.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H8FN3O | [1][2] |

| Molecular Weight | 181.17 g/mol | [1] |

| CAS Number | 905587-32-8, 1206523-88-7 | [1][2][3] |

It is noteworthy that two distinct CAS (Chemical Abstracts Service) numbers have been associated with this compound, which may indicate different suppliers, batches, or isomeric forms. Researchers should verify the specific CAS number associated with their material.

Structural Representation

A clear understanding of the two-dimensional structure is paramount for predicting chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

Further investigation into the synthesis of this compound is required to provide a detailed and authoritative protocol. The following section will be populated upon gathering relevant synthetic methodologies from peer-reviewed literature and chemical databases.

Analytical Characterization

A comprehensive analytical profile is essential for confirming the identity and purity of this compound. This section will be developed to include typical analytical techniques such as NMR, Mass Spectrometry, and HPLC, complete with expected results and interpretations, once such data is sourced.

Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a building block in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The fluoropyrimidine scaffold is a well-established pharmacophore in oncology.

This section will be expanded to detail specific research applications and its role as a potential intermediate in drug development pipelines as more information becomes available.

References

-

001CHEMICAL. This compound. Available at: [Link] [Accessed January 19, 2026].

-

Chu-Peptide Bio-tech. This compound. Available at: [Link] [Accessed January 19, 2026].

Sources

A Technical Guide to the Hypothesized Mechanism of Action for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines a scientifically grounded hypothesis for the mechanism of action of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. Structural analysis of the molecule reveals two key functional components: a 5-fluoropyrimidine core, a privileged scaffold in kinase inhibition, and a vinyl acetamide moiety, a classic electrophilic "warhead."[1][2][3] Based on these features, we hypothesize that this compound functions as a targeted, irreversible covalent inhibitor of a protein kinase . This guide details the basis of this hypothesis, proposing that the pyrimidine ring directs the molecule to the ATP-binding site of a target kinase, where the vinyl group subsequently forms a permanent covalent bond with a proximate nucleophilic amino acid, likely a cysteine, leading to irreversible enzyme inhibition. A multi-phase experimental strategy is presented to rigorously test this hypothesis, from initial target identification to definitive confirmation of the covalent binding mechanism in a cellular context.

Introduction: The Case for Covalent Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, they are a major class of therapeutic targets. While traditional non-covalent, reversible inhibitors have achieved significant clinical success, challenges such as acquired resistance and the need for high, continuous drug exposure persist.[4]

Targeted covalent inhibitors represent a powerful alternative strategy. These molecules first bind to their target protein with non-covalent affinity and then form a stable, covalent bond with a specific amino acid residue.[5] This irreversible mechanism can offer distinct advantages, including:

-

Enhanced Potency: Irreversible binding can lead to more complete and sustained target inhibition at lower concentrations.

-

Prolonged Pharmacodynamic Effect: The drug's effect can outlast its presence in circulation, potentially allowing for less frequent dosing.

-

Overcoming Resistance: Covalent inhibitors can be effective against certain mutations that confer resistance to reversible binders.[4]

The compound this compound possesses the archetypal structure of a modern targeted covalent inhibitor. Its 5-fluoropyrimidine scaffold is a bioisostere of the adenine ring of ATP, suggesting it is designed to engage the highly conserved ATP-binding pocket of a kinase.[2][6] Coupled to this recognition moiety is a vinyl acetamide group, a well-characterized α,β-unsaturated carbonyl system known to act as a Michael acceptor, capable of reacting with nucleophilic residues.[7][8] This guide dissects this structure to build a compelling mechanistic hypothesis and provides a comprehensive roadmap for its experimental validation.

Core Hypothesis: Targeted Covalent Kinase Inhibition

We hypothesize that this compound operates via a two-step mechanism to irreversibly inhibit a target protein kinase.

Step 1: Reversible Binding & Recognition The 5-fluoropyrimidine ring acts as the recognition element. It is designed to fit within the ATP-binding pocket of a kinase, forming key hydrogen bonds with the "hinge region" of the protein—the flexible loop connecting the N- and C-terminal lobes. This initial, non-covalent binding event orients the inhibitor in a precise conformation for the subsequent reaction.

Step 2: Irreversible Covalent Modification Once docked, the vinyl acetamide "warhead" is positioned in close proximity to a nucleophilic amino acid residue, most commonly a cysteine, located near the ATP-binding site.[4] The electron-deficient β-carbon of the vinyl group is susceptible to nucleophilic attack by the thiol side chain of the cysteine. This triggers a Michael addition reaction , forming a stable carbon-sulfur covalent bond.[7][9] This permanent modification of the active site leads to the irreversible inhibition of the kinase's ability to bind ATP and phosphorylate its substrates.

Many successful kinase inhibitors, particularly in the oncology space like those targeting the Epidermal Growth Factor Receptor (EGFR), utilize this exact strategy of combining a recognition scaffold with an acrylamide or similar warhead to target a non-catalytic cysteine.[4][10][11]

Figure 2: Phased experimental workflow for mechanism of action validation.

Phase 1: Target Identification & Initial Characterization

The primary goal of this phase is to identify the specific kinase(s) that the compound inhibits.

3.1.1 Biochemical Kinome Screening

-

Objective: To identify which kinases the compound interacts with directly in a purified, cell-free system.

-

Protocol:

-

Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Reaction Biology) that screens the compound against hundreds of purified human kinases.

-

Run an initial screen at a fixed, high concentration (e.g., 1 or 10 µM) to identify primary hits (e.g., >90% inhibition).

-

For primary hits, perform dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each sensitive kinase.

-

-

Causality: This unbiased screen casts a wide net to identify potential targets without prior assumptions. A "clean" profile with high potency against a single kinase or a specific family suggests high selectivity.

3.1.2 Cell-Based Proliferation Assays

-

Objective: To determine the compound's effect on cancer cell viability and to correlate this with the known genetic drivers of the cell lines.

-

Protocol:

-

Select a panel of cancer cell lines with known dependencies on specific kinases (e.g., A549 or H1975 for EGFR-driven lung cancer, K562 for BCR-ABL-driven leukemia).

-

Treat cells with a serial dilution of the compound for 72 hours.

-

Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

-

Calculate the GI₅₀ (half-maximal growth inhibition) for each cell line.

-

-

Causality: If the compound is potent against cell lines known to be addicted to a kinase identified in the biochemical screen, it provides the first link between target inhibition and a cellular phenotype.

Phase 2: Confirmation of Covalent Binding

These experiments are crucial to differentiate between a reversible and an irreversible, covalent mechanism.

3.2.1 Mass Spectrometry (MS) Analysis

-

Objective: To provide direct physical evidence of a covalent bond between the inhibitor and the target protein and to identify the specific amino acid residue that is modified. [12][13][14]* Protocol:

-

Intact Protein Analysis: Incubate the purified target kinase with and without the compound. Analyze the samples via LC-MS. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation. [14] 2. Peptide Mapping: Digest the inhibitor-treated protein with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment that shows the mass modification and sequence it to pinpoint the exact residue (e.g., Cys797) that was modified. [13]* Trustworthiness: This is the gold-standard technique for confirming covalent modification and is a self-validating system; the mass shift must precisely match the inhibitor's mass. [15] 3.2.2 Washout / Jump-Dilution Assay

-

-

Objective: To functionally demonstrate the irreversibility of inhibition.

-

Protocol:

-

Pre-incubate the target kinase with a high concentration of the inhibitor for a set time.

-

In one arm, rapidly dilute the enzyme-inhibitor complex into the assay buffer (the "jump-dilution" arm). In a control arm, dilute the enzyme alone.

-

Initiate the kinase reaction by adding ATP and substrate.

-

Measure enzyme activity over time.

-

-

Causality: A reversible inhibitor will dissociate upon dilution, leading to a recovery of enzyme activity. An irreversible inhibitor will remain bound, and no significant activity will be recovered. This directly tests the permanence of the binding.

Phase 3: Cellular Mechanism of Action Validation

This final phase confirms that the compound engages its intended target and inhibits its downstream signaling pathway within a live-cell environment.

3.3.1 Cellular Thermal Shift Assay (CETSA®)

-

Objective: To confirm that the compound binds to and stabilizes its target protein in intact cells. [16][17][18][19]* Protocol:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the cells to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.

-

-

Causality: Ligand binding stabilizes a protein against thermal denaturation. A shift in the melting curve to a higher temperature in compound-treated cells is direct evidence of target engagement in a physiological context. [20] 3.3.2 Western Blot Analysis of Pathway Inhibition

-

Objective: To demonstrate that target engagement leads to the inhibition of the kinase's signaling pathway.

-

Protocol:

-

Treat relevant cells with the compound in a dose- and time-dependent manner.

-

If the target is a receptor tyrosine kinase like EGFR, stimulate the pathway with its cognate ligand (e.g., EGF).

-

Prepare cell lysates and analyze by Western blot using antibodies against the phosphorylated (active) form of the target kinase and key downstream substrates (e.g., p-EGFR, p-AKT, p-ERK).

-

-

Trustworthiness: This experiment provides a functional readout of inhibition. A dose-dependent decrease in the phosphorylation of the target and its downstream effectors validates that the compound is blocking the intended biological pathway.

3.3.3 Site-Directed Mutagenesis

-

Objective: To definitively prove that the covalent interaction with a specific cysteine is responsible for the inhibitor's potency. [21][22][23]* Protocol:

-

Using molecular biology techniques, create a mutant version of the target kinase where the hypothesized cysteine target is replaced with a non-nucleophilic amino acid, such as alanine or serine (e.g., C797S). [24] 2. Express and purify both the wild-type (WT) and mutant proteins.

-

Determine the IC₅₀ of the compound against both the WT and mutant kinase.

-

-

Causality: If the compound's potency is significantly reduced (e.g., >100-fold increase in IC₅₀) against the mutant protein, it provides conclusive evidence that the covalent interaction with that specific cysteine is the primary mechanism of inhibition.

Expected Data & Interpretation

The collective results from these experiments will provide a robust and multi-faceted validation of the proposed mechanism.

| Experiment | Parameter Measured | Expected Result for Covalent Inhibitor | Interpretation |

| Kinome Screen | % Inhibition, IC₅₀ (nM) | High potency (low nM IC₅₀) against one or more kinases. | Identifies primary biochemical target(s). |

| Cell Proliferation | GI₅₀ (µM) | Potent growth inhibition in cell lines dependent on the identified target kinase. | Links target inhibition to a cellular phenotype. |

| Mass Spectrometry | Mass Shift (Da) | A mass shift equal to the MW of the compound (181.17 Da) is observed on the target protein and localized to a specific cysteine-containing peptide. | Direct, physical proof of covalent adduct formation at a specific site. |

| Washout Assay | % Activity Recovery | Little to no recovery of enzyme activity after dilution. | Confirms irreversible or very slow-off-rate inhibition. |

| CETSA® | Thermal Shift (ΔTₘ) | A significant increase in the melting temperature of the target protein in compound-treated cells. | Confirms target engagement in a cellular environment. |

| Western Blot | Phospho-protein levels | Dose-dependent reduction in phosphorylation of the target kinase and its downstream substrates. | Validates functional inhibition of the signaling pathway in cells. |

| Site-Directed Mutagenesis | IC₅₀ Fold-Shift (Mut/WT) | A large (>100x) increase in IC₅₀ for the Cys-to-Ala/Ser mutant compared to the wild-type. | Conclusively proves the specific cysteine is required for high-potency inhibition. |

Conclusion

The structural features of this compound strongly support the hypothesis that it functions as a targeted covalent kinase inhibitor. The proposed mechanism, involving initial reversible binding guided by the 5-fluoropyrimidine core followed by irreversible Michael addition via the vinyl acetamide warhead, is a well-established and highly successful strategy in modern drug design. The comprehensive experimental plan detailed in this guide provides a rigorous, self-validating framework to systematically test this hypothesis. Successful validation would not only elucidate the precise molecular mechanism of this compound but also pave the way for its further development as a potential therapeutic agent.

References

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Analytical Chemistry. [Link]

-

Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry. [Link]

-

Geoghegan, K. F., & Johnson, T. W. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. [Link]

-

Re-Syun, M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry. [Link]

-

Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Semantic Scholar. [Link]

-

Ward, R. A., et al. (2021). Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry. [Link]

-

Brown, A. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

-

Hermanson, D. J., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. [Link]

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. [Link]

-

Lim, S. M., et al. (2023). Overcoming EGFR resistance by monovalent and bident inhibitors targeting Cys775. bioRxiv. [Link]

-

Amporndanai, K., et al. (2023). A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. MedChemComm. [Link]

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Semantic Scholar. [Link]

-

Nomura, D. K., et al. (2019). Advances in covalent drug discovery. Nature Reviews Drug Discovery. [Link]

-

Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2022). Molecules. [Link]

-

Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2019). Cell Chemical Biology. [Link]

-

Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research. [Link]

-

Covalent Inhibitors: To Infinity and Beyond. (2020). Journal of Medicinal Chemistry. [Link]

-

SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Organic & Biomolecular Chemistry. [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment... (2024). ResearchGate. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. (2018). Cell Chemical Biology. [Link]

-

CETSA. (n.d.). Pelago Bioscience. [Link]

-

Predicting the potency of covalent kinase inhibitors from computations. (n.d.). American Chemical Society. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

-

Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2021). RSC Publishing. [Link]

-

Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol. (1991). Proceedings of the National Academy of Sciences. [Link]

-

This compound. (n.d.). 001CHEMICAL. [Link]

-

Covalent modification and site-directed mutagenesis of an active site tryptophan of human prostatic acid phosphatase. (1997). Protein Science. [Link]

-

Site-directed mutagenesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

N-Vinylacetamide. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reversible Michael Additions: Covalent Inhibitors and Prodrugs: Ingenta Connect [ingentaconnect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. CETSA [cetsa.org]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the novel compound, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. Given the absence of extensive prior research on this specific molecule, this document outlines a logical, multi-tiered investigational strategy. The proposed workflow is rooted in the structural attributes of the compound, specifically the 5-fluoropyrimidine core, which is analogous to the widely-used chemotherapeutic agent 5-fluorouracil, and the vinylacetamide moiety, which presents the potential for covalent interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each proposed step. The objective is to provide a robust roadmap for characterizing the compound's potential as a novel therapeutic agent, beginning with broad cytotoxicity screening and progressing to detailed mechanistic and signaling pathway analyses.

Introduction and Rationale

The landscape of oncological drug discovery is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy, selectivity, and resistance profiles. The compound this compound presents a compelling scaffold for investigation. Its structure combines two key pharmacophores:

-

The 5-Fluoropyrimidine Ring: This moiety is the cornerstone of the antimetabolite drug 5-fluorouracil (5-FU) and its prodrugs. 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS) and by its incorporation into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells.[1][2][3] The presence of this ring in the target compound provides a strong rationale for investigating its potential as an antineoplastic agent.

-

The Vinylacetamide Group: The vinyl group, an unsaturated alkene, can act as a Michael acceptor, making it a potential "warhead" for covalent inhibition. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition.[4][5] This feature suggests a possible mechanism of action that could be distinct from or complementary to the antimetabolite activity of the fluoropyrimidine core.

This guide, therefore, proposes a systematic in vitro evaluation of this compound, designed to thoroughly assess its biological activity and elucidate its mechanism of action.

Tier 1: Primary Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability across a range of cancer cell lines. This provides a broad overview of its potency and potential tumor-type selectivity.

Cell Line Panel Selection

A diverse panel of human cancer cell lines should be selected, ideally representing various cancer types. A non-cancerous cell line should be included to assess for general cytotoxicity versus cancer-specific effects.

Table 1: Illustrative Cell Line Panel for Primary Screening

| Cell Line | Cancer Type | Rationale |

| HT-29 | Colorectal Cancer | 5-FU is a standard of care for colorectal cancer. |

| MCF-7 | Breast Cancer | Represents a common solid tumor type. |

| A549 | Non-Small Cell Lung Cancer | High incidence and need for novel therapies. |

| PANC-1 | Pancreatic Cancer | Known for its resistance to conventional chemotherapy. |

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity. |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[6][7]

-

Cell Seeding: Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the wells, ensuring a final volume of 200 µL. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The IC₅₀ values should be tabulated for clear comparison across the cell lines.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HT-29 | Colorectal Cancer | 1.5 |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Non-Small Cell Lung Cancer | 3.8 |

| PANC-1 | Pancreatic Cancer | 8.1 |

| HEK293 | Human Embryonic Kidney | > 50 |

Workflow Visualization

Caption: Workflow for primary cytotoxicity screening.

Tier 2: Mechanistic Investigation

Following the identification of cytotoxic activity, the next crucial phase is to elucidate the compound's mechanism of action. The investigation will be bifurcated to address the potential roles of both the 5-fluoropyrimidine and vinylacetamide moieties.

Probing the 5-Fluoropyrimidine Moiety: Antimetabolite Activity

The structural similarity to 5-FU suggests a potential role as an inhibitor of nucleotide synthesis or as a fraudulent nucleotide.

A direct enzymatic assay can determine if the compound or its metabolites inhibit TS.[9]

-

Principle: This assay spectrophotometrically measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is monitored.[10]

-

Protocol Outline:

-

Purified recombinant human TS is incubated with the compound at various concentrations.

-

The enzymatic reaction is initiated by adding dUMP and mTHF.

-

The change in absorbance at 340 nm is monitored over time.

-

The rate of reaction is calculated and compared to a control without the inhibitor to determine the IC₅₀ for TS inhibition.

-

Antimetabolites often induce cell cycle arrest, particularly in the S phase, by disrupting DNA synthesis.[11]

-

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest both adherent and suspension cells and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[12]

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12]

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Hypothesized antimetabolite mechanism of action.

To confirm that the observed cytotoxicity is due to programmed cell death.

-

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Harvesting: Collect the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Probing the Vinylacetamide Moiety: Covalent Inhibition

The vinyl group could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site.

This assay provides direct evidence of covalent adduct formation.

-

Principle: A radiolabeled version of the compound (e.g., with ¹⁴C) is incubated with a protein source, such as human liver microsomes (HLM), which contain a wide range of metabolic enzymes and proteins. Covalent binding is assessed by measuring the amount of radioactivity that remains associated with the protein after extensive washing or precipitation.[16]

-

Protocol Outline:

-

Incubate [¹⁴C]-labeled this compound with HLM in the presence and absence of NADPH (to assess metabolically-driven binding).

-

After incubation, precipitate the proteins using a solvent like acetonitrile.

-

Wash the protein pellet multiple times to remove any non-covalently bound compound.

-

Quantify the radioactivity in the final protein pellet using liquid scintillation counting.

-

An increase in radioactivity in the NADPH-fortified samples suggests that a reactive metabolite is responsible for the covalent binding.[16]

-

This functional assay can distinguish between reversible and irreversible inhibition.

-

Principle: An enzyme is pre-incubated with the inhibitor, and then the mixture is rapidly diluted. If the inhibitor is reversible, its effect will diminish upon dilution as it dissociates from the enzyme. If it is irreversible (covalent), the inhibition will persist despite the dilution.[5]

Caption: Reversible vs. Covalent Inhibition Models.

Tier 3: Signaling Pathway Analysis

Understanding how the compound modulates intracellular signaling pathways is critical for defining its mechanism and identifying potential biomarkers.

Western Blotting

Western blotting is a standard technique to measure changes in the expression and phosphorylation status of key signaling proteins.[17][18] Given the potential anticancer activity, pathways like MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival, are logical starting points.[19]

-

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat cells with the compound as in previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[18][21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

-

Table 3: Hypothetical Western Blot Analysis of Pathway Modulation

| Target Protein | Treatment Condition | Relative Expression (Normalized to Control) |

| p-Akt (Ser473) | Vehicle | 1.0 |

| p-Akt (Ser473) | Compound (IC₅₀) | 0.4 |

| Total Akt | Vehicle | 1.0 |

| Total Akt | Compound (IC₅₀) | 1.0 |

| p-ERK (T202/Y204) | Vehicle | 1.0 |

| p-ERK (T202/Y204) | Compound (IC₅₀) | 0.9 |

| Total ERK | Vehicle | 1.0 |

| Total ERK | Compound (IC₅₀) | 1.0 |

This hypothetical data suggests the compound selectively inhibits the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This technical guide presents a structured and scientifically grounded approach for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad phenotypic screening to detailed mechanistic studies, this framework allows for a thorough characterization of the compound's biological activity. The proposed experiments are designed to test clear hypotheses based on the molecule's chemical structure, specifically its potential to act as both an antimetabolite and a covalent inhibitor. The successful execution of this investigational plan will provide critical insights into the compound's therapeutic potential and guide future preclinical and clinical development efforts.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Retrieved from [Link]

-

Scilit. (n.d.). 5-Fluorouracil: mechanisms of action and clinical strategies. Retrieved from [Link]

-

Wikipedia. (2024). Fluorouracil. Retrieved from [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(8), 8547-8557. Retrieved from [Link]

-

Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

-

Jo, A., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37(1), 1B.6.1-1B.6.12. Retrieved from [Link]

-

iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Vodenkova, S., et al. (2020). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 10, 1489. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

-

Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. Retrieved from [Link]

-

Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Retrieved from [Link]

-

Anderson, D. D., et al. (2011). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 50(44), 9576–9585. Retrieved from [Link]

-

Armstrong, R. D., & Diasio, R. B. (1981). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research, 41(9 Pt 1), 3333–3338. Retrieved from [Link]

-

Amsterdam UMC. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Retrieved from [Link]

-

Liu, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2483. Retrieved from [Link]

-

Li, Y., et al. (2017). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. ACS Medicinal Chemistry Letters, 8(10), 1041–1046. Retrieved from [Link]

-

de Wispelaere, M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(15), 4983. Retrieved from [Link]

-

ACS Publications. (2016). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Retrieved from [Link]

-

ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wotring, J. W., et al. (2011). Synthesis and biological activity of 5-fluorotubercidin. Journal of Medicinal Chemistry, 54(17), 5967–5974. Retrieved from [Link]

-

MDPI. (2020). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. Retrieved from [Link]

-

National Institutes of Health. (2020). Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. Retrieved from [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 7. promega.com [promega.com]

- 8. OUH - Protocols [ous-research.no]

- 9. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 13. bosterbio.com [bosterbio.com]

- 14. static.igem.org [static.igem.org]

- 15. Annexin V-FITC Kit Protocol [hellobio.com]

- 16. Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medium.com [medium.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. youtube.com [youtube.com]

Preliminary Screening of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide: A Technical Guide for Early-Stage Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a proposed preliminary screening cascade for the novel compound, N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide. The chemical structure, featuring a 5-fluoropyrimidine moiety, suggests a potential rationale for investigation as an anticancer agent, possibly targeting nucleotide synthesis or kinase signaling pathways.[1][2][3][4] This document outlines a structured, multi-tiered approach for the initial in vitro evaluation of this compound, commencing with primary target-based screening, followed by secondary cell-based assays to assess cellular potency and cytotoxicity. Detailed experimental protocols, data interpretation guidelines, and illustrative visualizations are provided to guide researchers in the early-stage assessment of this and similar chemical entities. The methodologies described herein are designed to establish a foundational dataset to inform decisions regarding further preclinical development.

Introduction and Rationale

The discovery and development of novel small molecule therapeutics is a cornerstone of modern medicine. The compound this compound (Molecular Formula: C8H8FN3O, Molecular Weight: 181.17) presents an interesting scaffold for investigation.[5][6] The presence of the 5-fluoropyrimidine ring is of particular note, as this moiety is a well-established pharmacophore in oncology.[1][3] The prototypical example, 5-Fluorouracil (5-FU), and its derivatives exert their anticancer effects through the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and repair in rapidly proliferating cancer cells.[1][7]

The vinyl acetamide portion of the molecule may serve to modulate the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, target engagement, and metabolic stability.[8][9][10][11] Given this structural context, a logical starting point for the preliminary screening of this compound is to assess its potential as an anticancer agent. This guide outlines a hypothetical, yet scientifically grounded, screening cascade to explore this possibility.

Proposed Screening Cascade

A multi-stage screening approach is proposed to efficiently evaluate the biological activity of this compound. This cascade is designed to first identify direct molecular target interaction and then to assess the compound's effects in a more complex cellular environment.

Figure 1: Proposed multi-tiered screening cascade for this compound.

Tier 1: Primary In Vitro Screening

The initial tier of screening focuses on direct, target-based assays to determine if the compound interacts with molecular targets commonly associated with the 5-fluoropyrimidine scaffold.

Thymidylate Synthase Inhibition Assay

Rationale: Given that 5-fluoropyrimidine-based drugs are known inhibitors of thymidylate synthase (TS), this is a primary and logical target to investigate.[1][7] A biochemical assay will directly measure the compound's ability to inhibit the enzymatic activity of recombinant human TS.

Protocol:

-

Reagents and Materials:

-

Recombinant human thymidylate synthase (TS)

-

Substrate: 2'-deoxyuridine-5'-monophosphate (dUMP)

-

Cofactor: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

-

Detection Reagent: Spectrophotometer capable of measuring absorbance at 340 nm

-

Positive Control: 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP)

-

Test Compound: this compound, dissolved in DMSO

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions.

-

Add 50 µL of assay buffer containing dUMP and CH2-THF to each well.

-

Initiate the reaction by adding 48 µL of recombinant TS to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2-THF to dihydrofolate.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Illustrative Data:

| Compound | Target | IC50 (µM) |

| This compound | Thymidylate Synthase | > 100 |

| FdUMP (Positive Control) | Thymidylate Synthase | 0.05 |

Interpretation: In this hypothetical scenario, the test compound shows no significant inhibition of thymidylate synthase. This suggests that its potential anticancer activity may not be mediated through this classical mechanism.

Kinase Panel Screening

Rationale: Pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are often dysregulated in cancer.[2][4] A broad kinase panel screen can identify potential alternative targets. Kinases such as Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are relevant targets in certain leukemias and other cancers and have been shown to be inhibited by pyrimidine-based compounds.[4]

Protocol:

This would typically be performed as a fee-for-service by a specialized vendor. The compound is tested at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases. The activity of each kinase is measured, and the percent inhibition by the test compound is reported.

Illustrative Data:

| Kinase | Percent Inhibition at 10 µM |

| FLT3 | 85% |

| CHK1 | 78% |

| c-Kit | 25% |

| ... | ... |

Interpretation: The illustrative data suggests that this compound is a potential inhibitor of FLT3 and CHK1. These "hits" warrant further investigation in secondary, cell-based assays. The lower inhibition of c-Kit suggests a degree of selectivity.[4]

Tier 2: Secondary Cell-Based Screening

Following the identification of potential kinase targets, the next step is to evaluate the compound's effects on cancer cells.

Cancer Cell Line Proliferation Assay

Rationale: This assay determines the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the activity of the identified kinase targets (e.g., MV4-11 cells for FLT3).[4]

Protocol:

-

Cell Lines:

-

MV4-11 (Human leukemia, FLT3-ITD mutation)

-

A suitable control cell line with low FLT3 expression.

-

-

Reagents and Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Test Compound

-

Positive Control (e.g., a known FLT3 inhibitor)

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).

-

Illustrative Data:

| Compound | Cell Line | GI50 (µM) |

| This compound | MV4-11 | 2.5 |

| This compound | Control | > 50 |

Interpretation: The compound demonstrates potent and selective inhibition of proliferation in the FLT3-dependent MV4-11 cell line, consistent with the primary screening results.

Figure 2: Workflow for the cancer cell line proliferation assay.

Conclusion and Future Directions

The preliminary screening cascade outlined in this technical guide provides a robust framework for the initial evaluation of this compound. Based on the illustrative data, this compound warrants further investigation as a potential anticancer agent targeting kinase signaling pathways, specifically FLT3 and CHK1.

Future studies should focus on:

-

Orthogonal Assays: Confirming target engagement in cells using techniques such as Western blotting to assess the phosphorylation status of downstream targets of FLT3 and CHK1.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

-

ADME-Tox Profiling: Conducting in vitro assays to assess the compound's metabolic stability, permeability, and potential off-target toxicities.

By following a logical and scientifically rigorous screening process, the potential of novel chemical entities like this compound can be systematically explored, paving the way for the development of next-generation therapeutics.

References

-

N-Vinylacetamide | C4H7NO | CID 78875 - PubChem. National Institutes of Health. [Link]

-

On the rational development of a new drug: the example of the fluorinated pyrimidines. PubMed. [Link]

-

CAS No. 905587-32-8, this compound - 001CHEMICAL. 001CHEMICAL. [Link]

-

Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway | Request PDF. ResearchGate. [Link]

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. [Link]

-

N-Vinylacetamide. Wikipedia. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. Royal Society of Chemistry. [Link]

-

Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [Link]

-

Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Publications. [Link]

Sources

- 1. On the rational development of a new drug: the example of the fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 001chemical.com [001chemical.com]

- 6. parchem.com [parchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Vinylacetamide | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. polysciences.com [polysciences.com]

- 10. N-Vinylacetamide - Wikipedia [en.wikipedia.org]

- 11. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigation of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide as a Novel Chemical Entity

Abstract